Vinyl(diphenylphosphinoethyl)dimethylsilane
Overview
Description
Vinyl(diphenylphosphinoethyl)dimethylsilane is a versatile organosilicon compound that contains a vinyl group, a diphenylphosphinoethyl group, and two methyl groups attached to a silicon atom. This compound is widely used as a ligand in transition metal catalysis and has shown promising results in various applications, including drug development, environmental research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl(diphenylphosphinoethyl)dimethylsilane typically involves the reaction of diphenylphosphine with vinyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as distillation under reduced pressure to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Vinyl(diphenylphosphinoethyl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Ethyl derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Vinyl(diphenylphosphinoethyl)dimethylsilane has a wide range of scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Vinyl(diphenylphosphinoethyl)dimethylsilane exerts its effects is primarily through its role as a ligand in transition metal catalysis. The compound forms stable complexes with metal ions, which can then participate in various catalytic cycles. These complexes can facilitate a range of chemical transformations, including cross-coupling reactions, hydrogenation, and polymerization.
Comparison with Similar Compounds
Similar Compounds
- Vinyl(diphenylphosphinoethyl)trimethylsilane
- Vinyl(diphenylphosphinoethyl)dimethylgermane
- Vinyl(diphenylphosphinoethyl)dimethylstannane
Uniqueness
Vinyl(diphenylphosphinoethyl)dimethylsilane is unique due to its combination of a vinyl group, a diphenylphosphinoethyl group, and two methyl groups attached to a silicon atom. This unique structure allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions. Additionally, its versatility as a ligand in transition metal catalysis sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[ethenyl(dimethyl)silyl]ethyl-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23PSi/c1-4-20(2,3)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14H,1,15-16H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKTPKXMIUSKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23PSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695638 | |
Record name | {2-[Ethenyl(dimethyl)silyl]ethyl}(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76734-22-0 | |
Record name | {2-[Ethenyl(dimethyl)silyl]ethyl}(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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